molecular formula C7H5N3O3 B15201773 7-Nitro-1H-indazol-6-OL

7-Nitro-1H-indazol-6-OL

Cat. No.: B15201773
M. Wt: 179.13 g/mol
InChI Key: CNBNPBWRMOFRRK-UHFFFAOYSA-N
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Description

7-Nitro-1H-indazol-6-OL is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The nitro group at the 7th position and the hydroxyl group at the 6th position of the indazole ring confer unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-1H-indazol-6-OL typically involves the nitration of 1H-indazole derivatives. One common method includes the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure selective nitration at the 7th position .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as copper(II) acetate can enhance the efficiency of the nitration process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Nitro-1H-indazol-6-OL has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which 7-Nitro-1H-indazol-6-OL exerts its effects is through the inhibition of nitric oxide synthase (NOS). This enzyme is responsible for the production of nitric oxide, a signaling molecule involved in various biological processes. By inhibiting NOS, this compound can reduce oxidative stress and modulate inflammatory responses .

Comparison with Similar Compounds

    7-Nitroindazole: Similar in structure but lacks the hydroxyl group at the 6th position.

    6-Nitro-1H-indazole: Nitro group at the 6th position instead of the 7th.

    5-Nitro-1H-indazole: Nitro group at the 5th position.

Uniqueness: 7-Nitro-1H-indazol-6-OL is unique due to the presence of both the nitro and hydroxyl groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

IUPAC Name

7-nitro-1H-indazol-6-ol

InChI

InChI=1S/C7H5N3O3/c11-5-2-1-4-3-8-9-6(4)7(5)10(12)13/h1-3,11H,(H,8,9)

InChI Key

CNBNPBWRMOFRRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=NN2)[N+](=O)[O-])O

Origin of Product

United States

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